N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide is a chemical compound characterized by its unique structure, which includes a cyclopentane ring with a hydroxyl group and a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide typically involves the reaction of cyclopentanol with cyclobutanecarboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction can be optimized by controlling parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Cyclopentanone derivatives
Reduction: Cyclopentanol derivatives
Substitution: Alkylated cyclobutanecarboxamide derivatives
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide has found applications in various scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
N-[(1-hydroxycyclopentyl)methyl]acetamide: This compound differs in the carboxamide group, which affects its reactivity and applications.
N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide:
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10(9-4-3-5-9)12-8-11(14)6-1-2-7-11/h9,14H,1-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQKKNNKGMUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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